molecular formula C11H7NO3 B8753882 Cyanomethyl 1-benzofuran-2-carboxylate

Cyanomethyl 1-benzofuran-2-carboxylate

Cat. No.: B8753882
M. Wt: 201.18 g/mol
InChI Key: GUJILARBVDBMJP-UHFFFAOYSA-N
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Description

Cyanomethyl 1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a cyanomethyl ester group at the 2-position of the benzofuran core.

Properties

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

cyanomethyl 1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H7NO3/c12-5-6-14-11(13)10-7-8-3-1-2-4-9(8)15-10/h1-4,7H,6H2

InChI Key

GUJILARBVDBMJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)OCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Features

Ethyl 5-Bromo-1-Benzofuran-2-Carboxylate
  • Substituents : 5-bromo and ethyl ester groups.
  • Planarity : The carboxyl (–CO₂) fragment is aligned at 4.8° with respect to the benzofuran fused-ring system, indicating near-planarity .
  • Bond Dimensions : Comparable to methyl 7-methoxybenzofuran-2-carboxylate, suggesting consistent bond lengths in the benzofuran core across ester-substituted derivatives .
2-(5-Fluoro-3-Methylsulfanyl-1-Benzofuran-2-yl)acetic Acid
  • Substituents : 5-fluoro and 3-methylsulfanyl groups.
  • Intermolecular Interactions : Carboxyl groups form centrosymmetric dimers via O–H⋯O hydrogen bonds, with additional C–H⋯O and C–H⋯F interactions stabilizing crystal packing along the b-axis .
Cyanomethyl 1-Benzofuran-2-Carboxylate (Inferred Properties)
  • Substituents: Cyanomethyl ester (–O₂CCH₂CN).
  • Planarity may differ due to steric or electronic effects of the –CH₂CN group.

Pharmacological and Reactivity Profiles

  • Methylsulfanyl-Fluoro Derivatives : Benzofuran compounds with sulfur or halogen substituents are often associated with antimicrobial or enzyme-inhibiting activities .

Data Table: Key Structural and Functional Comparisons

Compound Substituents Planarity (Degrees) Key Interactions Pharmacological Notes
Ethyl 5-bromo-1-benzofuran-2-carboxylate 5-Br, –CO₂Et 4.8° N/A Evaluated for activity
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-F, 3-SMe, –COOH N/A O–H⋯O, C–H⋯O/F Linked to dimerization
This compound –CO₂CH₂CN Inferred variation Potential H-bonding Unknown; requires study

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